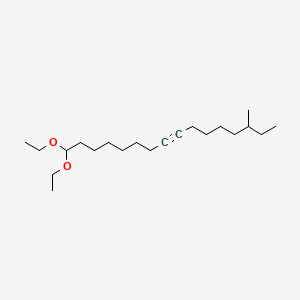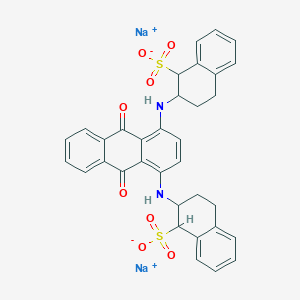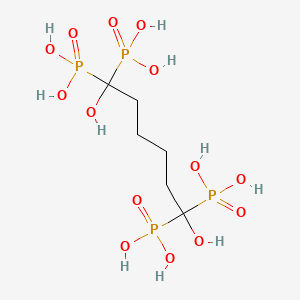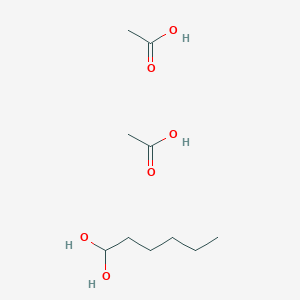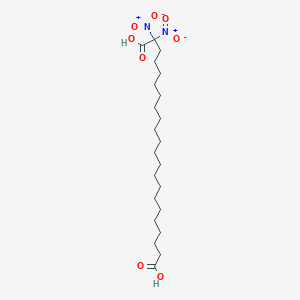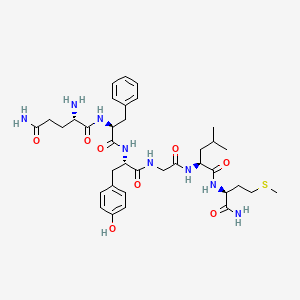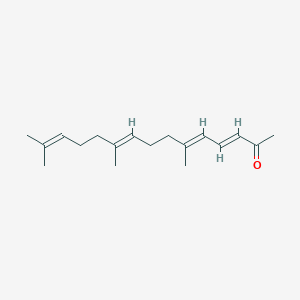![molecular formula C18H28BrNO2 B14480158 5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide CAS No. 72046-65-2](/img/structure/B14480158.png)
5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. This compound is characterized by its unique structure, which includes an ethenyl group, a methyl group, and an octyloxy-oxoethyl side chain. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2-methylpyridine and 2-bromoethyl octanoate.
Quaternization Reaction: The 2-methylpyridine undergoes a quaternization reaction with 2-bromoethyl octanoate in the presence of a suitable solvent such as acetonitrile. This reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the quaternary ammonium salt.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of corresponding halides or hydroxides.
Aplicaciones Científicas De Investigación
5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium structure allows it to disrupt cell membranes, leading to increased permeability and potential cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Tetraethylammonium Bromide: Known for its use in ion transport studies.
Uniqueness
5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide is unique due to its specific structural features, such as the ethenyl group and the octyloxy-oxoethyl side chain. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
72046-65-2 |
|---|---|
Fórmula molecular |
C18H28BrNO2 |
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
octyl 2-(5-ethenyl-2-methylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C18H28NO2.BrH/c1-4-6-7-8-9-10-13-21-18(20)15-19-14-17(5-2)12-11-16(19)3;/h5,11-12,14H,2,4,6-10,13,15H2,1,3H3;1H/q+1;/p-1 |
Clave InChI |
YIYUIWPRVUEWFK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCOC(=O)C[N+]1=C(C=CC(=C1)C=C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


